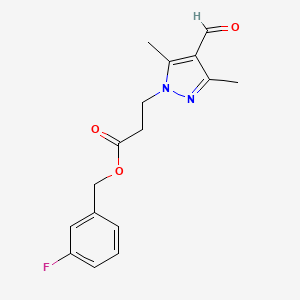![molecular formula C18H17NO4 B2924027 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866149-95-3](/img/structure/B2924027.png)
6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a type of pyranoquinolone . Pyranoquinolones are a structural motif occurring in a number of natural products with a wide range of important biological activities .
Synthesis Analysis
The synthesis of heteroannulated pyranoquinolones was established starting from the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile . Several conditions were carried out, and the corresponding product yields were illustrated. The neutral and non-polar condition was the best procedure for product formation .Molecular Structure Analysis
The structure of the synthesized compounds was elucidated by NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis was also used to elucidate the structure of the obtained products .Chemical Reactions Analysis
Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols are described . Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones in moderate-to-high yields .科学的研究の応用
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : A study by Razzaq and Kappe (2007) highlighted the rapid preparation of pyranoquinolines using microwave dielectric heating combined with fractional product distillation. This method emphasizes the efficiency of microwave-assisted synthesis for such compounds, potentially including the one you're interested in (Razzaq & Kappe, 2007).
Catalyzed Synthesis : Another approach involves the use of tin(II) chloride catalyzed cyclocondensation for the synthesis of pyrazoloquinoline derivatives, as described by Marjani et al. (2015). This method demonstrates the versatility of catalysts in synthesizing complex quinoline structures under solvent-free conditions, offering a greener alternative to traditional synthesis methods (Marjani et al., 2015).
Potential Applications
Inhibitory Activity and Drug Discovery : Research by Heydari et al. (2019) on pyrano[3,2-c]quinoline derivatives unveiled their potential as α-glucosidase inhibitors, suggesting their utility in treating type 2 diabetes. This study exemplifies the medicinal chemistry applications of such compounds, highlighting their role in the development of new therapeutics (Heydari et al., 2019).
Green Synthesis Methods : A novel method for synthesizing pyrano[3,2-c]quinoline-2,5-dione derivatives using acidic ionic liquid under ultrasound irradiation was developed by Abbaspour-Gilandeh and Azimi (2015). This technique underscores the importance of environmentally friendly synthesis methods in modern chemistry (Abbaspour-Gilandeh & Azimi, 2015).
作用機序
Mode of Action
It is known that pyrano[3,2-c]quinolones, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . These activities suggest that the compound may interact with multiple targets, leading to various cellular changes.
Biochemical Pathways
These could include pathways related to cell cycle regulation, inflammation, and immune response .
Result of Action
Given the biological activities associated with pyrano[3,2-c]quinolones, it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell growth, inflammatory responses, and immune function .
特性
IUPAC Name |
6-cyclohexyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYUKFWBJCQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)
![2-[(2-Methoxybenzyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2923960.png)
![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![N-[[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)